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Dimethyl tricarbonate

Cat. No.: B14246880
CAS No.: 212077-60-6
M. Wt: 178.10 g/mol
InChI Key: OXVOISHISNQFRY-UHFFFAOYSA-N
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Description

Historical Context of Academic Inquiry into Dimethyl Tricarbonate

Academic inquiry into acyclic organic tricarbonates is rooted in mid-20th-century investigations into highly reactive organic anhydrides. While specific research focusing exclusively on this compound is not prominent in historical literature, the groundwork was laid by studies on more sterically hindered and thus more stable analogues. A pivotal moment in the study of this class of compounds occurred in the late 1960s and early 1970s with the successful synthesis and characterization of di-tert-butyl tricarbonate. acs.orgdrugfuture.com This achievement, reported by C. S. Dean and D. S. Tarbell, demonstrated that the tricarbonate linkage could exist as an isolable, albeit sensitive, entity. researchgate.net

This era of organic chemistry was marked by a growing interest in reaction mechanisms and the synthesis of novel functional groups. stackexchange.com The exploration of compounds like di-tert-butyl tricarbonate was driven by a desire to understand the limits of chemical stability and to create potent reagents. orgsyn.org The successful isolation of the di-tert-butyl analogue spurred further investigation into the chemical properties of the tricarbonate family, including their reactions and decomposition pathways, providing the essential historical and chemical context for understanding related unstable molecules like this compound. researchgate.net

Foundational Research and Early Conceptions of this compound

Direct foundational research on the isolation of this compound is exceptionally limited in scientific literature, strongly suggesting its high instability. Early conceptions of its chemistry are therefore largely inferred from the successful synthesis and study of its more stable analogue, di-tert-butyl tricarbonate. The foundational synthesis for this class of compounds involves the reaction of a metal salt of a carbonic acid monoester with a suitable acylating agent. orgsyn.org For instance, di-tert-butyl tricarbonate was prepared by reacting potassium tert-butoxide with carbon dioxide to form potassium tert-butyl carbonate, which was then treated with phosgene (B1210022) in a cold (-5° to -20°C) solution. orgsyn.org

A similar approach for this compound would theoretically involve the reaction of potassium methyl carbonate with methyl chloroformate. However, the lower steric hindrance of the methyl groups compared to tert-butyl groups is expected to render this compound significantly more susceptible to nucleophilic attack and thermal decomposition, complicating its isolation.

The primary characteristic of these early tricarbonates was their thermal instability. orgsyn.org Foundational studies on di-tert-butyl tricarbonate showed that it readily decomposes upon heating or in the presence of basic catalysts, evolving carbon dioxide to form the corresponding dicarbonate (B1257347). orgsyn.org This decomposition pathway was a central focus of early research, providing key insights into the reactivity of the central carbonyl group in the tricarbonate chain. researchgate.netorgsyn.org The infrared spectra of these compounds were also crucial for their characterization, with di-tert-butyl tricarbonate exhibiting characteristic carbonyl (C=O) stretching bands at 1845, 1810, and 1780 cm⁻¹. orgsyn.org

Table 1: Foundational Data on the Related Compound Di-tert-butyl Tricarbonate

PropertyValue / DescriptionReference(s)
Molecular Formula C₁₁H₁₈O₇ drugfuture.com
Molecular Weight 262.26 g/mol drugfuture.com
Appearance Colorless crystalline solid/prisms drugfuture.comorgsyn.org
Melting Point 62-65°C (with decomposition) drugfuture.comorgsyn.org
Synthesis Method Reaction of potassium tert-butoxide, CO₂, and phosgene orgsyn.org
Key Reactivity Decomposes to di-tert-butyl dicarbonate and CO₂ with basic catalysts orgsyn.org
IR Carbonyl Bands (CCl₄) 1845 cm⁻¹, 1810 cm⁻¹, 1780 cm⁻¹ orgsyn.org

Contemporary Research Landscape and Emergent Questions in this compound Chemistry

The contemporary research landscape for this compound is dominated by its presumed existence as a highly reactive, transient intermediate rather than an isolable compound. There is a notable absence of modern literature detailing its successful synthesis and characterization, which itself points to the significant chemical challenges it presents.

Modern research into such unstable molecules has shifted heavily towards computational and theoretical chemistry. nih.gov Emergent questions in this compound chemistry would likely be addressed using methods like Density Functional Theory (DFT) to predict its structural, energetic, and spectroscopic properties. nih.gov Key areas of theoretical investigation would include:

Conformational Analysis: Determining the most stable geometric conformations (e.g., cis-cis, cis-trans) and the energy barriers for their interconversion.

Stability and Decomposition Pathways: Calculating the activation energies for various decomposition pathways, such as the decarboxylation to dimethyl dicarbonate or hydrolysis, to quantify its instability.

Predicted Spectroscopic Data: Simulating its infrared, Raman, and NMR spectra to aid in its potential detection in reaction mixtures. nih.gov

The primary emergent question is whether this compound can be generated and utilized in situ as a reactive reagent for specific chemical transformations. Research would focus on identifying reaction conditions (e.g., extremely low temperatures, specific solvents) under which its lifetime is sufficient for it to participate in a desired reaction before decomposing. The development of new synthetic methodologies, potentially avoiding highly reactive reagents like phosgene in favor of milder coupling agents, also represents an area for future inquiry. The challenge lies not in conceiving the molecule, but in developing the sophisticated experimental techniques required to control, detect, and harness such a fleeting chemical species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O7 B14246880 Dimethyl tricarbonate CAS No. 212077-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212077-60-6

Molecular Formula

C5H6O7

Molecular Weight

178.10 g/mol

IUPAC Name

bis(methoxycarbonyl) carbonate

InChI

InChI=1S/C5H6O7/c1-9-3(6)11-5(8)12-4(7)10-2/h1-2H3

InChI Key

OXVOISHISNQFRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(=O)OC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Tricarbonate

Established Synthetic Pathways for Dimethyl Tricarbonate Elaboration

The most well-documented and established method for synthesizing dialkyl tricarbonates involves a multi-step process starting from an appropriate alkoxide. While detailed procedures often focus on the more stable di-tert-butyl analogue, the principles are applicable to the synthesis of this compound. orgsyn.orgrsc.org This pathway can be described as the action of phosgene (B1210022) on a metal salt of a monoalkyl carbonate. rsc.orgresearchgate.net

The synthesis generally proceeds as follows:

Formation of the Alkoxide Salt: The process begins with the formation of a potassium or sodium alkoxide. For this compound, this would be sodium or potassium methoxide.

Carbonation: The alkoxide is then reacted with anhydrous carbon dioxide (CO₂) in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -20°C to -5°C). This reaction forms a slurry of the corresponding potassium or sodium methyl carbonate. orgsyn.orggoogle.com

Reaction with Phosgene: A solution of phosgene in a non-reactive solvent like benzene (B151609) is then added to the cold slurry. orgsyn.orgresearchgate.net This step results in the formation of the target this compound.

Isolation: The product is isolated through a series of steps including filtration of the salt byproducts and removal of solvents under vacuum at low temperatures to prevent decomposition. orgsyn.orgpnas.org

This method, while established, involves highly toxic reagents like phosgene, necessitating stringent safety precautions. orgsyn.org The resulting tricarbonate is often not isolated in a pure form but is instead directly converted to the more stable dicarbonate (B1257347). orgsyn.orggoogle.com

Table 1: Established Synthesis of Di-tert-butyl Tricarbonate (Analogue for this compound)

StepReactantsReagents/SolventsTemperatureKey OutcomeReference
1Potassium tert-butoxideAnhydrous Tetrahydrofuran (THF)CoolingSolution of alkoxide orgsyn.org
2Potassium tert-butoxide solutionAnhydrous Carbon Dioxide (CO₂)-20°C to -5°CSlurry of potassium tert-butyl carbonate orgsyn.org
3Potassium tert-butyl carbonate slurryPhosgene in Benzene-20°C to -5°CFormation of di-tert-butyl tricarbonate orgsyn.orgresearchgate.net
4Crude product mixturePentane (for recrystallization)0°C to -15°CPurified di-tert-butyl tricarbonate (Yield: 64–75%) orgsyn.orgpnas.org

Novel Strategies in this compound Synthesis

Research into novel synthetic strategies for dialkyl tricarbonates is limited due to their inherent instability. However, developments in related carbonate syntheses suggest potential avenues. One area of innovation is the move away from hazardous reagents like phosgene. mdpi.com

Alternative strategies often focus on the synthesis of the more stable dicarbonates, but the tricarbonate is a key intermediate. For instance, methods using methanesulfonyl chloride in place of phosgene have been developed for dicarbonate synthesis, which proceeds through the tricarbonate intermediate without its isolation. google.com Another approach involves the reaction of glycerol (B35011) with CO₂ and alkyl halides to selectively form tricarbonates, among other products, under mild conditions, though this is specific to polyol substrates. thieme-connect.com The direct synthesis from an alcohol and CO₂ remains a significant challenge due to thermodynamic and kinetic limitations. acs.org

Green Chemistry Principles Applied to this compound Production

The established synthesis of this compound presents several challenges from a green chemistry perspective. The twelve principles of green chemistry provide a framework for evaluating and improving such processes. liverpool.ac.uk

Prevention: The traditional synthesis generates significant inorganic salt waste (e.g., potassium chloride), which is ideally prevented. orgsyn.org

Atom Economy: The use of phosgene and the formation of stoichiometric salts result in poor atom economy.

Less Hazardous Chemical Syntheses: The primary drawback of the established pathway is the use of extremely toxic phosgene. orgsyn.orgmdpi.com Developing phosgene-free routes is a key goal for greener production. rsc.org

Safer Solvents and Auxiliaries: The use of solvents like benzene, a known carcinogen, is a significant concern. orgsyn.org The search for greener solvents is an active area of research for carbonate chemistry in general. unive.it

Energy Efficiency: The requirement for very low temperatures (-20°C to -5°C) throughout the synthesis and purification process is energy-intensive. orgsyn.org

Novel approaches aim to address these issues by using alternative, less hazardous reagents and developing catalytic systems that can operate under milder, more energy-efficient conditions. unive.itresearchgate.net

Catalytic Approaches in this compound Formation

Catalysis plays a more prominent role in the decomposition of this compound rather than its initial formation. The formation from an alkoxide and phosgene is typically a stoichiometric reaction. orgsyn.orgresearchgate.net

However, the conversion of the unstable tricarbonate to the corresponding dicarbonate is often facilitated by a catalyst. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for this decarboxylation reaction. orgsyn.orgresearchgate.net The process involves adding a catalytic amount of the base to a solution of the tricarbonate, which leads to a smooth and rapid evolution of one mole of carbon dioxide to yield the dicarbonate. orgsyn.orgrsc.org

Table 2: Catalytic Decomposition of Di-tert-butyl Tricarbonate

ReactantCatalystSolventTemperatureProductObservationReference
Di-tert-butyl tricarbonate1,4-diazabicyclo[2.2.2]octane (DABCO)Carbon tetrachloride25°CDi-tert-butyl dicarbonateRapid evolution of CO₂ orgsyn.org
Di-tert-butyl tricarbonateTriethylamineCarbon tetrachlorideRefluxDi-tert-butyl dicarbonateLoss of one mole of CO₂ rsc.org

While catalysts for the direct formation of tricarbonates from alcohols and CO₂ are not well-established, research on catalysts for dimethyl carbonate (DMC) synthesis, such as ceria-based systems, could potentially inform future developments for tricarbonate synthesis, should the stability challenges of the molecule be overcome. nih.govethz.ch

Structural Characterization and Elucidation of Dimethyl Tricarbonate

Spectroscopic Investigations of Dimethyl Carbonate

Spectroscopic techniques are fundamental in elucidating the structure of organic compounds. For a molecule like dimethyl carbonate, various spectroscopic methods provide complementary information about its connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. In the case of dimethyl carbonate (CH₃OCOOCH₃), the chemical symmetry results in a simplified spectrum. The two methyl groups are chemically equivalent, as are the two ester-linked oxygen atoms and the central carbonate carbon.

¹H NMR: A single resonance peak is observed for the six equivalent protons of the two methyl groups. The chemical shift is typically around 3.70 ppm in a solvent like DMSO-d₆. researchgate.net

¹³C NMR: The spectrum shows distinct signals for the methyl carbons and the carbonate carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dimethyl carbonate shows characteristic absorption bands. A strong absorption band is typically observed in the region of 1740-1772 cm⁻¹, which is indicative of the C=O stretching vibration of the carbonate group. mdpi.com Other bands corresponding to C-O stretching and C-H bending vibrations are also present. mdpi.comnih.govresearchgate.net Studies have shown that dimethyl carbonate may exist as an equilibrium mixture of at least two conformers in the liquid state, which can be investigated through temperature-dependent infrared spectroscopy. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of dimethyl carbonate, the molecular ion peak (M⁺) is observed at m/z 90, corresponding to the molecular weight of C₃H₆O₃. nih.govnist.gov Common fragment ions observed include peaks at m/z 15, 31, 45, and 59. nih.gov

Table 1: Spectroscopic Data for Dimethyl Carbonate

Spectroscopic TechniqueKey FindingsReference
¹H NMRSingle peak around 3.70 ppm (in DMSO-d₆) for the six equivalent protons. researchgate.net
¹³C NMRDistinct signals for methyl and carbonate carbons. nih.gov
IR SpectroscopyStrong C=O stretch at ~1740-1772 cm⁻¹. mdpi.com
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 90. nih.govnist.gov

Advanced Structural Analysis Techniques for Dimethyl Carbonate

Beyond standard spectroscopic methods, advanced techniques can provide more detailed structural information, including three-dimensional arrangement in the solid state.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. wikipedia.org This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions. For dimethyl carbonate, X-ray crystallography would provide exact details of its molecular geometry in the solid state. nih.gov The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. wikipedia.org The first single-crystal X-ray diffraction study of a lanthanide tricarbonate complex has been reported, revealing a nine-coordinate samarium metal center. rsc.org

Purity Assessment and Analytical Methodologies for Dimethyl Carbonate

Ensuring the purity of a chemical compound is crucial for its application and for obtaining accurate characterization data. Various analytical methods are employed for this purpose.

Gas Chromatography (GC): Gas chromatography is a widely used technique for separating and analyzing volatile compounds. A simple and reliable GC method has been developed for determining the purity and components in dimethyl carbonate. researchgate.net This method can effectively separate dimethyl carbonate from potential impurities. researchgate.netfao.org The use of a flame ionization detector (FID) or a thermal conductivity detector (TCD) allows for quantification. researchgate.netfao.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. Dimethyl carbonate has been explored as a "green" eluent in HPLC, demonstrating strong elution properties. rsc.orgmdpi.com HPLC can be used for the analysis of dimethyl carbonate and for monitoring reactions where it is a reactant or product. rsc.orgsigmaaldrich.com

Coupled Techniques (GC-MS): Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for the qualitative and quantitative analysis of complex mixtures. nih.gov In the context of dimethyl carbonate, GC-MS can be used to identify and quantify by-products from its synthesis or reactions. nih.govnih.gov

Table 2: Analytical Methodologies for Dimethyl Carbonate

Analytical TechniqueApplicationReference
Gas Chromatography (GC)Purity determination and separation of components. researchgate.netfao.org
High-Performance Liquid Chromatography (HPLC)Analysis and use as a mobile phase component. rsc.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of products and by-products. nih.govnih.gov

Mechanistic Investigations of Dimethyl Tricarbonate Reactivity

Reaction Kinetics and Thermodynamic Profiles of Dimethyl Tricarbonate Transformations

The reactivity of dialkyl tricarbonates, such as this compound, is largely dictated by the presence of three electrophilic carbonyl carbons. The central carbonyl group is particularly susceptible to nucleophilic attack. Kinetic studies on analogous compounds, such as di-tert-butyl tricarbonate, reveal that these molecules are thermally unstable and can undergo decomposition. For instance, di-tert-butyl tricarbonate is known to decompose when heated above its melting point. By analogy, this compound is expected to be similarly, if not more, labile due to the lower steric hindrance of the methyl groups.

The primary transformation of a dialkyl tricarbonate is its decomposition into the corresponding dialkyl dicarbonate (B1257347) and carbon dioxide. This process can be significantly accelerated by basic catalysts. The amine-catalyzed decomposition of tricarbonates is believed to proceed via nucleophilic catalysis, where the rate is dependent on the concentration and nucleophilicity of the amine catalyst.

Thermodynamically, the decomposition is favorable due to the formation of the highly stable carbon dioxide molecule. The general reactivity of organic carbonates can be understood using the Hard-Soft Acid-Base (HSAB) theory. Dialkyl dicarbonates can undergo either a bimolecular base-catalyzed acyl-cleavage (BAc2) at the harder carbonyl carbon or a bimolecular base-catalyzed alkyl-cleavage (BAl2) at the softer alkyl carbon, depending on the reaction conditions and the nature of the nucleophile. frontiersin.orgrsc.org In this compound, the central carbonyl carbon represents an even "harder" and more reactive electrophilic site, making it the primary target for nucleophilic attack.

Table 1: Comparison of General Reactivity of Carbonate Structures

Compound Type Primary Electrophilic Site(s) Typical Reaction with Nucleophiles Relative Stability
Dimethyl Carbonate Carbonyl Carbon, Methyl Carbons Methoxycarbonylation (BAc2), Methylation (BAl2) High
Dimethyl Dicarbonate Carbonyl Carbons Methoxycarbonylation Moderate

This table provides an illustrative comparison based on general chemical principles and data from analogous compounds.

Elucidation of Reaction Intermediates in this compound Chemistry

The elucidation of reaction intermediates is key to understanding the mechanistic pathways of this compound transformations. The most significant and well-postulated intermediate forms during the base-catalyzed decomposition.

In an amine-catalyzed reaction, the mechanism involves an initial nucleophilic attack by the amine on the central carbonyl group of the this compound molecule. This step leads to the formation of a transient, unstable tetrahedral intermediate. This type of intermediate is common in nucleophilic acyl substitution reactions. The collapse of this tetrahedral intermediate is rapid and drives the reaction forward. It breaks down to release carbon dioxide and the corresponding carbamate (B1207046) of the amine catalyst, along with dimethyl dicarbonate. The catalytic cycle is completed by the regeneration of the amine.

For thermal decomposition, the reaction likely proceeds through a concerted or stepwise mechanism involving the cleavage of the C-O bonds adjacent to the central carbonyl group, leading directly to the formation of dimethyl dicarbonate and carbon dioxide without the involvement of a captured intermediate.

Table 2: Postulated Intermediates in this compound Reactions

Reaction Type Initiator/Catalyst Postulated Key Intermediate Subsequent Products
Catalytic Decomposition Amine (Base) Tetrahedral adduct at central carbonyl Dimethyl dicarbonate, Carbon dioxide, Amine (regenerated)
Thermal Decomposition Heat Pericyclic transition state (concerted) Dimethyl dicarbonate, Carbon dioxide

This table is based on established mechanisms for analogous carbonate compounds.

Influence of Reaction Conditions on this compound Pathway Selectivity

The selectivity of this compound's reaction pathways is highly dependent on the surrounding experimental conditions, including temperature, the presence and nature of catalysts, and the type of nucleophiles present.

Temperature: Temperature is a critical factor governing the stability of this compound. As an inherently labile molecule, elevated temperatures promote its thermal decomposition. Studies on analogous tricarbonates show that thermal decomposition occurs readily, often above the compound's melting point, to yield the more stable dicarbonate and CO2. This suggests that controlling the temperature is crucial for handling and reacting this compound without premature degradation.

Catalysis: The presence of a catalyst can dramatically alter the rate and selectivity of this compound reactions. Basic catalysts, particularly amines, are effective in promoting the decomposition to dimethyl dicarbonate. The choice of catalyst can influence the reaction rate, with stronger nucleophilic amines generally leading to faster decomposition. In the absence of a catalyst, the molecule is more stable at lower temperatures but will still undergo decomposition upon heating.

Nature of the Nucleophile: The type of nucleophile present determines the ultimate fate of the this compound molecule.

Weak Nucleophiles/Bases (e.g., tertiary amines): These primarily act as catalysts for the decomposition into dimethyl dicarbonate and CO2.

Strong Nucleophiles (e.g., primary or secondary amines, alkoxides): These can attack the central carbonyl carbon. While the initial attack would lead to decomposition, further reactions with the resulting dimethyl dicarbonate are possible, depending on the reaction conditions. The general reactivity of dialkyl carbonates shows that hard nucleophiles tend to attack the carbonyl carbon (BAc2 mechanism), while soft nucleophiles at higher temperatures can attack the alkyl carbon (BAl2 mechanism). core.ac.uk This principle suggests that hard nucleophiles would preferentially attack the highly electrophilic central carbonyl of this compound.

Theoretical and Computational Studies of Dimethyl Tricarbonate

Quantum Chemical Analysis of Dimethyl Tricarbonate Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, conformational stability, and electronic distribution. Ab initio electronic structure calculations and density functional theory (DFT) have been employed to study this compound.

These studies have identified several possible conformers for this compound, with the cis-cis conformer being identified as the lowest energy state in the gas phase. nist.govnih.gov This conformer is nearly nonpolar. However, a highly polar cis-trans conformation also exists at a slightly higher energy. nih.govnih.gov The presence of other species, such as cations like Li+, can significantly influence conformational stability. Quantum chemistry studies have shown that complexation with Li+ substantially stabilizes the highly polar cis-trans DMC conformation relative to the cis-cis conformer. nih.gov This is a critical finding for understanding its behavior in systems like electrolytes.

Geometry optimization calculations provide precise data on bond lengths, bond angles, and dihedral angles for the stable conformers. Stark effect measurements on the cis-cis conformer, guided by theoretical calculations, have enabled the accurate determination of its dipole moment components. nist.gov

Table 1: Calculated Molecular Properties of this compound Conformers
Propertycis-cis Conformercis-trans ConformerReference
Relative EnergyGlobal MinimumHigher Energy nih.govnih.gov
PolarityNearly NonpolarHighly Polar nih.gov
Dipole Moment (Liquid State)-~4.5 D nih.gov
Stability upon Li+ ComplexationLess StabilizedSignificantly Stabilized nih.gov

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic evolution of a system, offering insights into both structural and transport properties.

For this compound, MD simulations have been particularly valuable in the context of its use as a solvent in electrolytes for lithium-ion batteries. A many-body polarizable force field for ethylene carbonate (EC):DMC/LiPF6 electrolytes was developed based on the results of quantum chemistry studies. nih.gov MD simulations using this force field were performed at various temperatures to investigate thermodynamic and transport properties, showing good agreement with experimental data. nih.gov

Key findings from these simulations include:

Solvation Shell Structure: In mixed EC:DMC electrolytes, both solvent molecules participate in the Li+ solvation shell. Contrary to some earlier suggestions, simulations revealed a slight preference for DMC in the cation's solvation shell in a 1:1 weight ratio mixture. nih.gov

Conformational Dynamics: Car-Parrinello MD simulations of liquid dimethyl carbonate have shown that while the cis-cis conformer is predominant, a few percent of the molecules exist in the cis-trans conformation at ambient conditions. nih.gov

Intermolecular Interactions: The simulations highlighted the crucial role of dipole-dipole interactions in the liquid state, leading to the formation of small hydrogen-bonded clusters of the polar cis-trans conformers. nih.gov

Transport Mechanisms: Analysis of solvent residence times indicated that cation transport is significantly influenced by its motion with solvating DMC molecules. nih.gov

Computational Insights into Structure-Reactivity Relationships of this compound

Computational studies provide significant insights into the reactivity of this compound by examining its bond strengths and reaction mechanisms. The molecule's structure, which lacks any C-C bonds, is a key determinant of its chemical behavior. princeton.eduresearchgate.net

Theoretical calculations of bond dissociation energies (BDEs) reveal the relative strengths of the different chemical bonds within the molecule. The DMC molecule features two distinct types of C-O bonds with significantly different BDEs. princeton.edu This structural feature is crucial for understanding its decomposition and reaction pathways. For instance, the BDEs of the C-H bonds in the methyl groups and the C-O bonds in the methoxy group are similar to those in methyl formate, suggesting analogous reactivity patterns for reactions like H-atom abstraction. princeton.edu

Density functional theory (DFT) has also been used to investigate the mechanisms of reactions involving this compound, such as its synthesis via the oxidative carbonylation of methanol on catalyst surfaces. researchgate.net These studies elucidate the reaction pathways, identify rate-determining steps, and calculate activation energies, providing a molecular-level understanding of the catalytic process. researchgate.net The reactivity of dimethyl carbonate is versatile; it can act as an ambident electrophile, participating in either alkoxycarbonylation or alkylation reactions depending on the conditions, a behavior that can be rationalized through computational models of its electronic structure and reaction energetics. rsc.org

Table 2: Calculated Bond Dissociation Energies (BDEs) in Dimethyl Carbonate
BondBDE (kcal/mol)Reference
C-H (in methyl group)100.9 princeton.eduresearchgate.net
C-O (methoxy group)90.1 princeton.eduresearchgate.net
O-C(O) (carbonate linkage)123.6 princeton.eduresearchgate.net

Electronic Structure and Bonding Characterization of this compound

The electronic structure of a molecule dictates its geometry, reactivity, and spectroscopic properties. For this compound, computational studies have characterized the distribution of electrons and the nature of its chemical bonds.

The significant difference in polarity between the cis-cis and cis-trans conformers is a direct consequence of their electronic structures. The near-zero dipole moment of the cis-cis form arises from a symmetric charge distribution, while the large dipole moment of the cis-trans form indicates a significant charge separation. nih.govnih.gov

Quantum chemical calculations reveal that the carbonate group (O=C-O) is a key feature of the molecule's electronic landscape. The bonding within this group involves a combination of sigma and pi orbitals, leading to delocalization of electron density across the O-C-O system. This delocalization contributes to the stability of the molecule. The nature of the C-O bonds in the methoxy groups differs from the C-O bonds within the carbonate core, as reflected in their different BDEs. princeton.edu The higher BDE for the O-C(O) bond compared to the CH3-O bond indicates a stronger, more stable linkage within the carbonate moiety. princeton.eduresearchgate.net

Analysis of the electronic structure also informs the molecule's reactivity. The electron-deficient carbonyl carbon is susceptible to nucleophilic attack, while the oxygen atoms possess lone pairs of electrons, making them potential sites for interaction with electrophiles or for coordination with cations like Li+. nih.gov These fundamental electronic characteristics underpin the diverse reactivity of this compound as both a methylating and methoxycarbonylating agent. nih.gov

In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data

A thorough investigation of scientific databases and publicly available literature has revealed a significant scarcity of information regarding the chemical compound "this compound" (C₅H₆O₇). While this compound is indexed in chemical databases, there is a profound lack of published research detailing its synthesis, chemical properties, applications, and functionalization, which is necessary to construct the requested article.

The initial search for information yielded extensive results for a related but chemically distinct compound, Dimethyl carbonate (DMC). However, as per the strict instructions to focus solely on this compound, this information cannot be used. Organic tricarbonates, as a class of compounds, are known in chemistry, with di-tert-butyl tricarbonate being a notable example used in specific synthetic procedures. Unfortunately, the dimethyl variant does not appear to have been the subject of significant scientific study, and as a result, there is no substantive data available to populate the requested sections of the article.

Specifically, no detailed research findings could be located for the following topics outlined in the request:

Chemical Applications and Functionalization of Dimethyl Tricarbonate

Exploratory Chemical Applications of Dimethyl Tricarbonate in Diverse Fields:No exploratory studies or applications in any field of chemistry or materials science could be identified.

Due to this absence of foundational research and detailed findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound.

Future Directions and Emerging Research Avenues for Dimethyl Tricarbonate

Interdisciplinary Research Opportunities Involving Dimethyl Tricarbonate

Currently, there are no documented interdisciplinary research opportunities involving this compound due to the lack of fundamental data on the compound. Future interdisciplinary work would be entirely dependent on the initial synthesis and characterization of the molecule. Should it be found to possess unique properties, potential areas of collaboration could emerge:

Materials Science: If this compound can be synthesized and proves to be a stable precursor, materials scientists could investigate its use in the formation of novel polymers or polycarbonates with potentially different properties (e.g., thermal stability, biodegradability) compared to those derived from dimethyl carbonate.

Electrochemistry: In analogy to dimethyl carbonate's role in lithium-ion batteries, electrochemists could explore this compound as a potential electrolyte solvent or additive, investigating its electrochemical stability window, conductivity, and effect on battery performance and safety.

Computational Chemistry: Theoretical chemists could play a crucial role in the initial stages by modeling the structure, stability, and spectroscopic properties of this compound. These computational studies could predict its reactivity and guide synthetic efforts, providing a foundation for experimental work where none currently exists.

Challenges and Prospects in Advancing this compound Chemistry

The foremost challenge in advancing this compound chemistry is its apparent instability or the difficulty of its synthesis. The carbonate linkage (-O-CO-O-) is repeated, which may lead to high reactivity and a propensity for decomposition, likely to dimethyl carbonate and carbon dioxide.

Key Challenges:

Synthesis: Developing a stable and verifiable synthetic route to this compound is the primary obstacle. Standard carbonylation or transesterification methods used for dimethyl carbonate may not be suitable.

Stability and Characterization: If synthesized, the compound may be highly unstable, decomposing rapidly under ambient conditions. This would make its isolation, purification, and characterization extremely challenging.

Lack of Precedent: With no existing body of research, scientists have no established methods or starting points from which to build their investigations.

Prospects:

The prospects for advancing this chemistry are entirely contingent on overcoming the initial synthetic hurdles. If a stable form of this compound can be produced, it would open a new, albeit niche, area of organic chemistry. The primary prospect would be the discovery of novel reactivity and properties not observed in simpler dialkyl carbonates.

Innovative Methodologies for Future this compound Research

Given the absence of existing research, any methodology applied would be innovative by default. Future research would necessitate a combination of cutting-edge techniques:

Advanced Synthesis Techniques: Researchers might need to employ non-traditional methods such as low-temperature flow chemistry or matrix isolation techniques to synthesize and trap the potentially unstable molecule for study.

In-Situ Spectroscopic Analysis: To overcome the challenge of instability, techniques like rapid-scan infrared spectroscopy, cryo-spectroscopy, or mass spectrometry coupled directly to a reaction chamber could be used to detect and characterize this compound as a transient intermediate, even if it cannot be isolated.

Predictive Computational Modeling: As mentioned, high-level computational studies (e.g., density functional theory) would be essential to predict the molecule's geometry, vibrational frequencies, and decomposition pathways, thereby guiding experimental design and aiding in the interpretation of spectroscopic data.

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